

Application Notes and Protocols for NR12S Imaging in HeLa Cells

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Compound of Interest		
Compound Name:	NR12S	
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Abstract

This document provides a comprehensive, step-by-step guide for utilizing the fluorescent probe NR12S for imaging the plasma membrane of HeLa cells. NR12S is a Nile Red-based dye designed for live-cell imaging, offering insights into membrane lipid order and cholesterol distribution.[1][2][3] These application notes include detailed protocols for cell culture, staining, and fluorescence microscopy, along with a summary of the probe's quantitative data and illustrative diagrams to guide the experimental workflow.

Introduction

NR12S is a fluorogenic lipid membrane probe that selectively stains the outer leaflet of the plasma membrane in living cells.[1][2][3] Its unique chemical structure, a conjugate of the Nile Red fluorophore with a long alkyl chain and a zwitterionic group, facilitates strong interaction with lipid membranes.[1][2][3] The fluorescence emission of NR12S is sensitive to the lipid environment, exhibiting a spectral shift in response to changes in lipid order.[2] This property makes it a powerful tool for investigating the biophysical properties of the plasma membrane, particularly for monitoring cholesterol levels and lipid dynamics.[1][2] In drug discovery and cell biology research, understanding the structure and function of the plasma membrane is crucial, and NR12S provides a valuable method for these investigations.[4]



Quantitative Data Summary

The following table summarizes the key quantitative data for the **NR12S** probe.

Parameter	Value	Source
Molecular Weight	695.96 g/mol	[1]
Formula	C39H57N3O6S	[1]
Excitation Maximum (in DMSO)	554 nm	[1][2][3]
Emission Maximum (in DMSO)	627 nm	[1][2][3]
Quantum Yield (in DMSO)	0.55	[1][2][3]
Solubility (in DMSO)	Up to 10 mM	[1]
Recommended Working Concentration	0.04 μM - 0.4 μM	[2][4]
Recommended Incubation Time	7 minutes	[2]
Storage Temperature	-20°C	[1][2][3]

Experimental ProtocolsReagent Preparation

1.1. NR12S Stock Solution (1 mM):

- NR12S is soluble in DMSO.[1] To prepare a 1 mM stock solution, dissolve 0.70 mg of NR12S (assuming a molecular weight of 695.96 g/mol) in 1 mL of high-quality, anhydrous DMSO.
- Vortex briefly to ensure complete dissolution.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C, protected from light.[1][2][3]



1.2. **NR12S** Working Solution (0.04 μM):

- Prepare the working solution fresh just before use.[2]
- Dilute the 1 mM NR12S stock solution in serum-free cell culture medium (e.g., DMEM) to a final concentration of 0.04 μM. For example, add 0.4 μL of 1 mM NR12S stock to 10 mL of medium.
- Protect the working solution from light.

HeLa Cell Culture and Seeding

- Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10%
 Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
- For imaging, seed HeLa cells onto glass-bottom dishes or coverslips suitable for fluorescence microscopy.
- Seed the cells at a density that will result in 50-70% confluency on the day of the experiment to ensure clear imaging of individual cells.

NR12S Staining Protocol

- Remove the culture medium from the HeLa cells.
- Wash the cells twice with pre-warmed (37°C) phosphate-buffered saline (PBS).
- Add the freshly prepared 0.04 μM NR12S working solution to the cells, ensuring the entire surface is covered.
- Incubate the cells for 7 minutes at room temperature in the dark.[2]
- After incubation, gently wash the cells twice with pre-warmed PBS or serum-free medium to remove any unbound dye.[2]



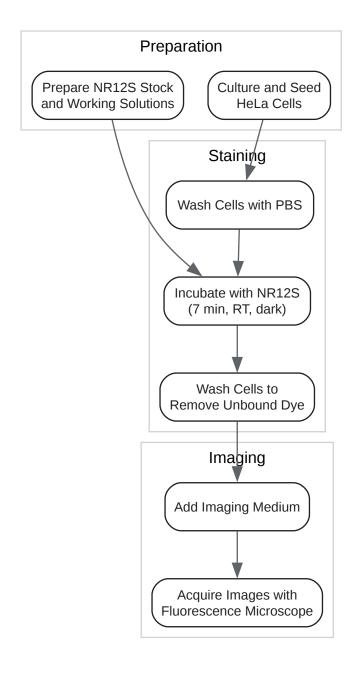
 Add fresh, pre-warmed imaging medium (e.g., phenol red-free DMEM) to the cells. The cells are now ready for imaging.

Fluorescence Microscopy and Imaging

- Image the stained HeLa cells using a fluorescence microscope equipped with appropriate filters or a laser line for excitation and emission.
- Excitation: A laser line of 532 nm or a filter set covering the excitation maximum of ~554 nm is suitable.[2]
- Emission: Collect the fluorescence emission using a filter that captures the emission peak around 627 nm.[2] To investigate changes in lipid order, ratiometric imaging can be performed by collecting emission in two channels, for example, at 560 nm and 630 nm.[2]
- Acquire images using a high-sensitivity camera.
- As NR12S is used for live-cell imaging, maintain the cells at 37°C and 5% CO₂ during imaging using a stage-top incubator.

Visualizations Experimental Workflow for NR12S Imaging



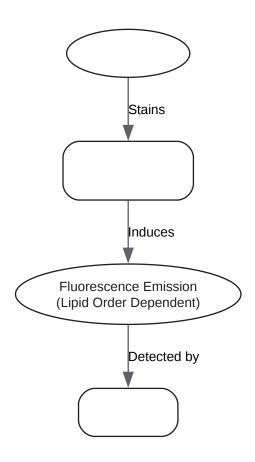


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Caption: A flowchart illustrating the step-by-step experimental workflow for **NR12S** imaging in HeLa cells.

Conceptual Diagram of NR12S Staining Mechanism





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Caption: Conceptual diagram showing **NR12S** selectively staining the outer leaflet of the HeLa cell plasma membrane.

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